molecular formula C18H25FN2O2 B3059901 tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox CAS No. 1402232-83-0

tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

Cat. No.: B3059901
CAS No.: 1402232-83-0
M. Wt: 320.4
InChI Key: YKFPWSJHBMLIRF-UHFFFAOYSA-N
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Description

Tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox is a useful research compound. Its molecular formula is C18H25FN2O2 and its molecular weight is 320.4. The purity is usually 95%.
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Biological Activity

Chemical Identity and Properties

  • Chemical Name: tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
  • CAS Number: 1402232-83-0
  • Molecular Formula: C18H25FN2O2
  • Molecular Weight: 320.4 g/mol

This compound belongs to a class of spiro compounds that have drawn attention due to their potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The unique spiro structure may facilitate selective binding to specific targets, enhancing its pharmacological profile.

Enzyme Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes. For instance, in a study evaluating the inhibition of the ADAMTS family of metalloproteinases, compounds similar to tert-butyl 7'-fluoro exhibited significant inhibitory activity against ADAMTS7. The following table summarizes the inhibitory activities observed:

CompoundADAMTS7 Ki (nM)ADAMTS5 Ki (nM)
tert-butyl 7'-fluoro40 ± 106.0 ± 1.0
EDV3370 ± 1010 ± 0.1

These results indicate that the compound has a potent inhibitory effect on ADAMTS7 while maintaining nanomolar inhibition against ADAMTS5, which suggests selectivity that could be beneficial in therapeutic applications targeting cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of the compound:

  • Cardiovascular Implications : The inhibition of ADAMTS7 has been linked to reduced progression of atherosclerosis. In vitro assays showed that derivatives of this compound could selectively inhibit proteolytic activity associated with cardiovascular diseases .
  • Neuroprotective Effects : Research into similar spiro compounds has indicated potential neuroprotective properties, suggesting that tert-butyl derivatives might offer therapeutic benefits in neurodegenerative conditions .
  • Fluorescent Probes : The compound has been utilized in developing fluorescent ligands for studying σ2 receptors, which are implicated in various neurological disorders. This application highlights its versatility beyond traditional enzyme inhibition .

Future Directions in Research

The ongoing exploration of tert-butyl 7'-fluoro and its derivatives continues to reveal promising avenues for drug development:

  • Optimization of Selectivity : Further modifications to enhance selectivity for specific enzyme targets could improve therapeutic outcomes.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for understanding the full pharmacological potential and safety profile of this compound.

Properties

IUPAC Name

tert-butyl 7-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-13-4-5-14(19)10-15(13)20-12-18/h4-5,10,20H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFPWSJHBMLIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)F)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301110275
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402232-83-0
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 7′-fluoro-1′,4′-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301110275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 2
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 4
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 5
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox
Reactant of Route 6
tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox

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